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Compound of Interest

Compound Name: 4-Fluorobenzaldehyde-2,3,5,6-D4

Cat. No.: B1443012

An In-depth Technical Guide to the Physical Properties of 4-Fluorobenzaldehyde-2,3,5,6-D4
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical
properties of 4-Fluorobenzaldehyde-2,3,5,6-D4, a deuterated analog of 4-
Fluorobenzaldehyde. This document is intended for researchers, scientists, and professionals
in the field of drug development and chemical synthesis who are interested in the application of
isotopically labeled compounds. The inclusion of deuterium in place of hydrogen atoms can
significantly influence the pharmacokinetic and metabolic profiles of drug candidates, a
phenomenon primarily attributed to the kinetic isotope effect.

Core Physical and Chemical Properties

Quantitative data for the physical properties of 4-Fluorobenzaldehyde-2,3,5,6-D4 are not
readily available in the literature. However, it is a well-established principle in chemistry that the
physical properties of isotopically labeled compounds are very similar to their non-deuterated
counterparts. Therefore, the data for 4-Fluorobenzaldehyde (CAS No. 459-57-4) are presented
here as a close approximation.

Table 1: Physical and Chemical Properties of 4-Fluorobenzaldehyde-2,3,5,6-D4 and its Non-
Deuterated Analog
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4-Fluorobenzaldehyde-

Property 4-Fluorobenzaldehyde
2,3,5,6-D4
CAS Number 93111-25-2 459-57-4
Molecular Formula CsHD4FO C7HsFO
Molecular Weight 128.14 g/mol [1] 124.11 g/mol [2][3]
Colorless to light yellow
Appearance _—
liquid[3]
Melting Point - -10 °C[2][3][4][5][6]
Boiling Point - 181 °C at 758 mmHg[2][3][5]
Density - 1.157 g/mL at 25 °C[2][4][5]
Refractive Index - n20/D 1.521[2][5]
- Soluble in Chloroform,
Solubility
Methanol[5]
Flash Point - 56 °C (closed cup)[2][6]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of 4-
Fluorobenzaldehyde-2,3,5,6-D4 are not explicitly published. However, standard analytical
techniques would be employed following its synthesis and purification.

Synthesis of 4-Fluorobenzaldehyde-2,3,5,6-D4: A General Approach

The synthesis of 4-Fluorobenzaldehyde-2,3,5,6-D4 typically involves a multi-step process
starting from a deuterated precursor to ensure specific isotopic labeling. A common strategy is
to build the molecule from a pre-deuterated aromatic ring rather than attempting direct
deuteration of 4-fluorobenzaldehyde.[1]

One plausible synthetic pathway begins with a readily available, heavily deuterated starting
material such as benzene-d6.[1] The synthesis could then proceed through the formation of a
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deuterated fluorobenzene intermediate, followed by a formylation reaction to introduce the
aldehyde group.[1]

An alternative and logical synthetic route involves the preparation of 4-chlorobenzaldehyde-
2,3,5,6-d4 as an intermediate.[1] This intermediate can be synthesized from a deuterated
chlorobenzene precursor. The aldehyde group is introduced via a formylation reaction, such as
the Gattermann-Koch or Vilsmeier-Haack reaction.[1] The final step to introduce the fluorine
atom at the C-4 position is typically achieved through a halogen-exchange (Halex) reaction,
where the chlorine atom is substituted with fluorine.[1]

Characterization and Purity Assessment

Following synthesis, the identity and purity of 4-Fluorobenzaldehyde-2,3,5,6-D4 would be
confirmed using a combination of standard analytical techniques:

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy: *H NMR would be used to confirm the
absence of protons at the 2, 3, 5, and 6 positions of the aromatic ring. 13C NMR
spectroscopy would show characteristic C-D coupling for the carbon atoms bonded to
deuterium.[1]

o Mass Spectrometry (MS): The molecular weight of the deuterated compound would be
confirmed by mass spectrometry, showing a higher mass corresponding to the incorporation
of four deuterium atoms.

o Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These
techniques would be used to assess the purity of the final product.

Signaling Pathways and Applications in Drug
Development

Deuterated compounds like 4-Fluorobenzaldehyde-2,3,5,6-D4 are of significant interest in
drug development due to the Kinetic Isotope Effect (KIE). The C-D bond is stronger than the C-
H bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this
bond. This can result in improved metabolic stability and a more favorable pharmacokinetic
profile for a drug candidate.[1]
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If a drug molecule contains a 4-fluorobenzyl group that is a primary site of metabolic oxidation,
using 4-Fluorobenzaldehyde-2,3,5,6-D4 as a precursor in its synthesis could lead to a new
chemical entity with enhanced metabolic stability.[1]

Conceptual Workflow for Utilizing Deuterated Compounds in Drug Discovery
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Figure 1: A conceptual workflow illustrating the use of deuterated compounds like 4-
Fluorobenzaldehyde-2,3,5,6-D4 in the drug discovery process to improve the metabolic
stability of a drug candidate.

Synthetic Pathway Overview

The following diagram illustrates a logical synthetic pathway for the preparation of 4-
Fluorobenzaldehyde-2,3,5,6-D4, starting from benzene-d6 and proceeding through key
intermediates.

Plausible Synthetic Pathway for 4-Fluorobenzaldehyde-2,3,5,6-D4
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Figure 2: A simplified diagram showing a plausible synthetic route for 4-Fluorobenzaldehyde-
2,3,5,6-D4.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
Phone: (601) 213-4426
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